4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol
Description
Properties
IUPAC Name |
4-amino-2-(5-methyl-1,3-benzoxazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8-2-5-13-11(6-8)16-14(18-13)10-7-9(15)3-4-12(10)17/h2-7,17H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTJINNIPXJAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol typically involves the condensation of 5-methyl-2-aminophenol with 2-aminophenol under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the benzooxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol exhibits potent antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. Notable findings include:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 50 µg/mL |
| Aspergillus clavatus | 50 µg/mL |
The compound's antibacterial action is primarily attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism highlights its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been studied for its anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma). Notably, its combination with standard chemotherapy agents has shown enhanced therapeutic outcomes in resistant cancer cell lines, indicating its potential utility in cancer treatment regimens.
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods, often involving the condensation of appropriate precursors under various catalytic conditions. Recent advancements in synthetic strategies include:
- Nanocatalysis : The use of nanocatalysts has improved reaction efficiency and product yield. For instance, palladium complexes have been utilized to facilitate the synthesis of benzoxazole derivatives, including this compound, achieving yields up to 88% under optimized conditions .
- Green Chemistry Approaches : Several eco-friendly protocols have been developed that utilize solvent-free conditions or renewable resources to synthesize benzoxazole derivatives. Such methods not only enhance yield but also reduce environmental impact .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the benzoxazole ring or the introduction of different substituents can significantly alter its potency and selectivity against specific biological targets. The presence of both hydroxyl and amino groups enhances its binding affinity to these targets compared to related compounds.
Case Studies
Several case studies have highlighted the efficacy of this compound in real-world applications:
- Antibacterial Screening : A comparative study found that this compound displayed superior antibacterial activity against Escherichia coli, suggesting its potential as a lead candidate for antibiotic development.
- Cancer Treatment Synergy : Research involving combination therapies indicated that when paired with standard chemotherapy agents, this compound could enhance therapeutic outcomes in resistant cancer cell lines, demonstrating its potential role in overcoming drug resistance in cancer therapy.
Mechanism of Action
The mechanism of action of 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Properties
The compound’s analogs differ primarily in substituents on the benzooxazole ring or replacement of the benzooxazole with other heterocycles (e.g., benzothiazole). Below is a comparative analysis of its structural and functional analogs:
Table 1: Structural and Functional Comparison
Impact of Substituents on Properties
Electronic and Fluorescence Properties
- Methyl vs. Chloro Substitution : The methyl group in the target compound enhances lipophilicity compared to the electron-withdrawing chloro substituent in 293737-91-3. This difference may influence fluorescence quantum yield, as electron-donating groups (e.g., -CH₃) stabilize excited states, whereas electron-withdrawing groups (e.g., -Cl) can quench fluorescence .
- Benzothiazole vs. Benzooxazole: Replacing the benzooxazole oxygen with sulfur (as in ABAH) alters the electronic environment.
Biological Activity
4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol is a compound with promising biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique chemical structure, which incorporates both an amino group and a benzooxazole moiety, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 240.26 g/mol. The structural features include:
- Amino Group : Contributes to nucleophilicity and potential interactions with biological targets.
- Benzooxazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction may involve:
- Enzyme Inhibition : The compound can bind to enzymes involved in cellular processes, modulating their activity.
- Receptor Interaction : It may act on various receptors, influencing signaling pathways critical for cell survival and proliferation.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that compounds containing benzooxazole structures are effective against bacteria and fungi due to their ability to disrupt microbial cell functions .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Its structural characteristics suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. For instance:
- Cell Cycle Arrest : Induces apoptosis in cancer cells by disrupting the normal cell cycle .
- Cytotoxic Effects : Demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in microbial growth, suggesting its potential as a therapeutic agent in treating infections.
- Anticancer Research : In vitro studies showed that the compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study highlighted the compound's ability to modulate PI3K/Akt signaling, which is crucial for cancer cell survival .
Q & A
Q. What are the common synthetic routes for 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol?
The synthesis typically involves multi-step organic reactions. For example:
- Step 1 : Nitration of phenol derivatives to introduce nitro groups.
- Step 2 : Reduction of nitro groups to amino groups using catalysts like palladium.
- Step 3 : Condensation of intermediates with benzoxazole precursors under basic conditions (e.g., using NaOH) and polar aprotic solvents (e.g., DMF) to form the benzoxazole-phenol backbone . Reaction optimization includes controlling temperature (60–100°C), solvent selection, and catalyst loading to achieve yields >70% .
Q. How is the structure of this compound characterized using spectroscopic methods?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify aromatic protons (δ 6.5–8.0 ppm) and methyl/amino groups (δ 2.3–3.5 ppm) .
- Infrared (IR) Spectroscopy : Peaks at 3300–3500 cm (N-H stretch), 1600–1650 cm (C=N/C=C), and 1250 cm (C-O-C) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 242 for [M+H]) and fragmentation patterns validate the structure .
Q. What safety precautions are recommended when handling this compound?
While specific toxicity data for this compound is limited, general precautions for phenolic/benzoxazole derivatives include:
- Use of PPE (gloves, lab coats, goggles).
- Avoidance of inhalation/ingestion (work in a fume hood).
- Proper disposal of waste via approved chemical protocols .
Advanced Research Questions
Q. How can computational chemistry methods predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model the HOMO-LUMO gap, charge distribution, and dipole moments. These predict reactivity sites (e.g., amino group nucleophilicity) and optoelectronic behavior . Coupling DFT with molecular dynamics simulations can further analyze solvation effects .
Q. What crystallographic techniques determine hydrogen bonding patterns in this compound?
Single-crystal X-ray diffraction (SXRD) with SHELX software resolves the 3D structure. Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds (e.g., R(8) motifs) and π-π stacking interactions, critical for understanding supramolecular assembly .
Q. How are biological activities of benzoxazole derivatives assessed?
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains (e.g., E. coli, S. aureus).
- Enzyme Inhibition Studies : Kinetic assays (e.g., acetylcholinesterase reactivation) measure IC values .
- Cellular Uptake : Fluorescence tagging (e.g., using derivatives from related benzoxazoles) tracks intracellular localization .
Q. How can reaction conditions be optimized to improve synthesis yield?
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst ratios to identify optimal parameters.
- Continuous Flow Systems : Enhance scalability and reduce side reactions (e.g., over-reduction) in industrial settings .
Q. What challenges arise in analyzing impurities via HPLC?
- Co-elution : Impurities with similar retention times (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) require gradient elution or MS detection.
- Quantification : Relative response factors (RRFs) must be calibrated for accurate impurity profiling .
Q. How do substituents on the benzoxazole ring influence reactivity?
- Electron-Donating Groups (e.g., -CH) : Increase electron density on the benzoxazole ring, enhancing electrophilic substitution at the para position.
- Steric Effects : Bulky groups (e.g., -CH) reduce reaction rates in condensation steps .
Q. What advanced applications are explored for benzoxazole-phenol derivatives?
- Fluorescent Probes : Derivatives with extended conjugation (e.g., fused thiophene) detect metal ions (e.g., Cu) via fluorescence quenching .
- Organic Semiconductors : High electron mobility makes them candidates for OLEDs and photovoltaic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
